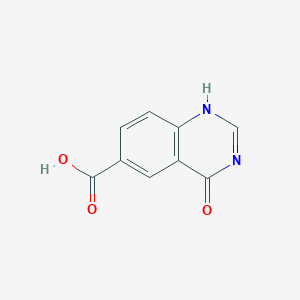![molecular formula C18H12F3NO2 B7827732 2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827732.png)
2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” involves specific reaction conditions and reagents. The detailed synthetic route includes the use of various organic solvents, catalysts, and temperature control to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis. These methods ensure consistent quality and efficiency in the production process. The use of high-throughput screening and process optimization further enhances the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique structure allows for the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism of action of compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction leads to changes in cellular processes, which can result in therapeutic or biological effects. The detailed molecular pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- Compound A
- Compound B
- Compound C
Comparison: Compound “2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione” is unique in its structure and properties compared to similar compounds Its distinct chemical features allow for specific interactions and applications that are not observed with other compounds
Eigenschaften
IUPAC Name |
2-[1-[4-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-10(22-12-8-6-11(7-9-12)18(19,20)21)15-16(23)13-4-2-3-5-14(13)17(15)24/h2-9,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWCLRPDCVEEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1,3-Dioxolan-2-yl)phenyl]-ethyl-diphenyl-phosphonium bromide](/img/structure/B7827658.png)






![5,6-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B7827694.png)
![6-fluoro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7827695.png)



![2-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7827728.png)
